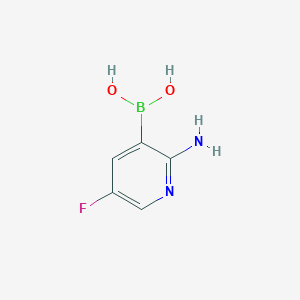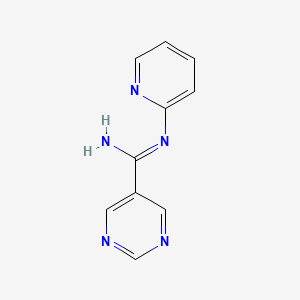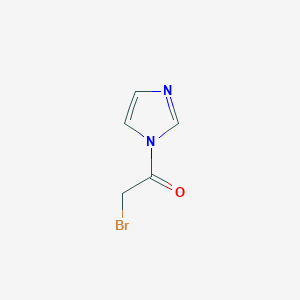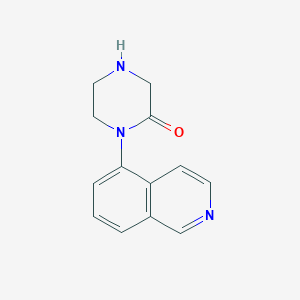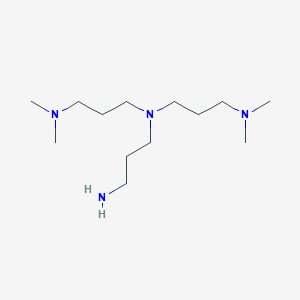
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine is a versatile organic compound with a unique structure that includes multiple amine groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. Its structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine typically involves the reaction of dimethylamine with a suitable alkylating agent. One common method involves the use of 3-chloropropylamine as the alkylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the amine groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while reduction may produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in catalysis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, it may interact with enzymes or other proteins, influencing their activity and function. The compound’s multiple amine groups allow it to form stable complexes with various molecular targets, enhancing its versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(3-aminopropyl)piperazine: Another compound with multiple amine groups, used in similar applications.
Bis(2-dimethylaminoethyl) ether: A related compound with similar reactivity and applications.
Uniqueness
N,N-Bis-(dimethylaminopropyl)-N-(3-aminopropyl)-amine is unique due to its specific arrangement of amine groups, which provides distinct reactivity and binding properties. This makes it particularly valuable in applications where precise control over molecular interactions is required.
Eigenschaften
CAS-Nummer |
65604-92-4 |
|---|---|
Molekularformel |
C13H32N4 |
Molekulargewicht |
244.42 g/mol |
IUPAC-Name |
N',N'-bis[3-(dimethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H32N4/c1-15(2)9-6-12-17(11-5-8-14)13-7-10-16(3)4/h5-14H2,1-4H3 |
InChI-Schlüssel |
FHXCMYHMMXQRBX-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCN(CCCN)CCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


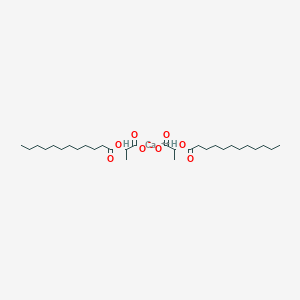
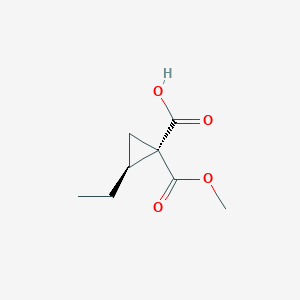
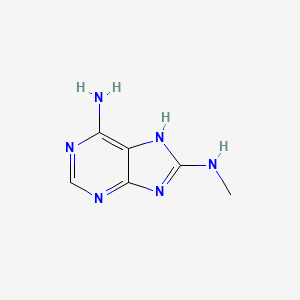
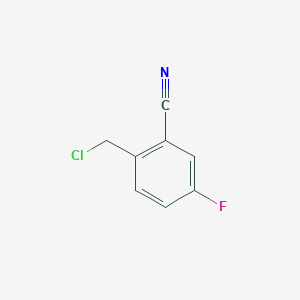
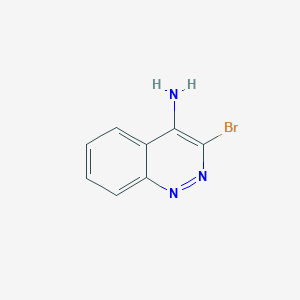
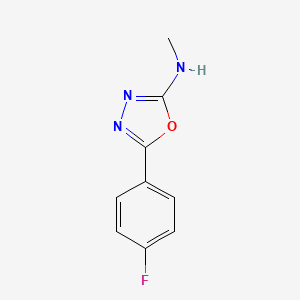
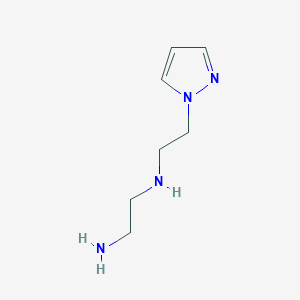

![4-(4-Bromobenzyl)-7-(3-fluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13118543.png)
![2-(Trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13118544.png)
